(5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone
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Description
“(5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone” is a chemical compound with the molecular formula C13H8O4 . It has an average mass of 228.200 Da and a monoisotopic mass of 228.042252 Da . This compound is also known by its IUPAC name, 2-Furyl (5-hydroxy-1-benzofuran-3-yl)methanone .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring attached to a furan ring via a methanone group . The benzofuran ring has a hydroxy group at the 5th position . The furan ring is substituted with a methyl group at the 5th position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the retrieved resources. The compound has a molecular formula of C13H8O4, an average mass of 228.200 Da, and a monoisotopic mass of 228.042252 Da .Safety and Hazards
Properties
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-(5-methylfuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-8-2-4-13(18-8)14(16)11-7-17-12-5-3-9(15)6-10(11)12/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMWMLVXPSQLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=COC3=C2C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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